(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
It belongs to the class of amino acids and is a derivative of glycine. The compound contains an amino group (NH₂), a carboxylic acid group (COOH), and a difluorophenyl substituent. The stereochemistry is specified as “(S),” indicating that the amino acid is in the L-configuration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of (S)-2,4-difluorophenylglycine. One common method involves the following steps:
Amination of 2,4-Difluorophenylacetic Acid: The starting material, 2,4-difluorophenylacetic acid, undergoes amination using ammonia or an amine reagent. This reaction introduces the amino group.
Resolution of Enantiomers: The racemic mixture of the resulting amino acid is resolved into its enantiomers using chiral resolution techniques. The (S)-enantiomer is isolated.
Acidification and Crystallization: The (S)-2,4-difluorophenylglycine is then acidified to form the corresponding carboxylic acid. Crystallization yields the pure compound.
Industrial Production: The industrial production of (S)-2,4-difluorophenylglycine involves large-scale synthesis using optimized conditions. These methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: (S)-2,4-difluorophenylglycine can undergo oxidation reactions, converting the amino group to an imine or other functional groups.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol or amine.
Substitution: The difluorophenyl substituent can participate in substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. Major products include imines or amides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yield the alcohol or amine.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the fluorine atoms, leading to various substituted derivatives.
Scientific Research Applications
Medicine: (S)-2,4-difluorophenylglycine derivatives are investigated for their potential as anticonvulsant agents.
Chemical Biology: Researchers study its interactions with receptors and enzymes.
Industry: Used as a chiral building block in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent. In anticonvulsant research, it may involve modulation of neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
(S)-2,4-difluorophenylglycine is unique due to its difluorophenyl substituent. Similar compounds include other amino acids and their derivatives, but few possess this specific fluorine substitution.
: Reference: ChemSpider
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
COIWYFIMAXMSKX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N |
Origin of Product |
United States |
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